molecular formula C11H11NO2 B1656995 Isoquinoline, 5,7-dimethoxy- CAS No. 55087-24-6

Isoquinoline, 5,7-dimethoxy-

Cat. No. B1656995
CAS RN: 55087-24-6
M. Wt: 189.21 g/mol
InChI Key: FOUSFLIAJBTFQU-UHFFFAOYSA-N
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Description

“Isoquinoline, 5,7-dimethoxy-” is a member of the class of isoquinolines carrying two methoxy substituents at positions 6 and 7 . It is also referred to as heliamine and is an alkaloid isolated from mexican cereoid, Backebergia militaris . It is used as an organocatalyst in the chemoselective O-tert-butoxycarbonylation of phenols .


Synthesis Analysis

The synthesis of “Isoquinoline, 5,7-dimethoxy-” involves several methods. The most common method is the Pictet-Spengler reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis . Other methods include the Bischler-Napieralski reaction .


Molecular Structure Analysis

The molecular structure of “Isoquinoline, 5,7-dimethoxy-” is a heterocyclic aromatic organic compound, sharing a similar structure to the well-known compound, quinoline . It comprises a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

Compounds 3a [1- (3′,4′-methylenedioxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline] and 3b [1- (6′-bromo-3′,4′-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline] demonstrated dose-dependent (5-75 μM) negative inotropic effects . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine 49 in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives 50 .


Physical And Chemical Properties Analysis

Isoquinoline is a colourless liquid at room temperature, with a strong, somewhat unpleasant odour . In terms of its chemical characteristics, it is classified as a weak base. The base strength is comparable to that of pyridine and quinoline .

Safety And Hazards

When handling “Isoquinoline, 5,7-dimethoxy-”, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided .

properties

IUPAC Name

5,7-dimethoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUSFLIAJBTFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401381
Record name Isoquinoline, 5,7-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethoxyisoquinoline

CAS RN

55087-24-6
Record name 5,7-Dimethoxyisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55087-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline, 5,7-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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